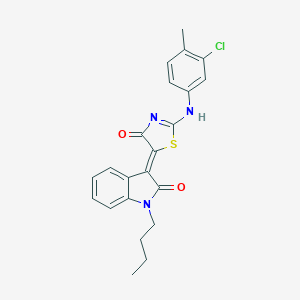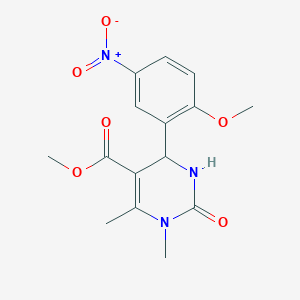![molecular formula C24H19FN4O2S B308327 3-[(2-Fluorobenzyl)thio]-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308327.png)
3-[(2-Fluorobenzyl)thio]-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Fluorobenzyl)thio]-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that belongs to the class of benzoxazepines. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Mecanismo De Acción
The mechanism of action of 3-[(2-Fluorobenzyl)thio]-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, studies have suggested that this compound may act as a modulator of various biological targets, including GABA receptors and dopamine receptors. It has also been suggested that this compound may have an effect on the regulation of various neurotransmitters, including serotonin and dopamine.
Biochemical and Physiological Effects:
Studies have shown that this compound may have various biochemical and physiological effects. In vitro studies have suggested that this compound may have an effect on the proliferation and apoptosis of cancer cells. In vivo studies have suggested that this compound may have an effect on the regulation of various neurotransmitters, including serotonin and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound 3-[(2-Fluorobenzyl)thio]-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several advantages for lab experiments. This compound is relatively easy to synthesize and has shown potential applications in various scientific research fields. However, this compound also has some limitations for lab experiments. This compound may be toxic to cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-[(2-Fluorobenzyl)thio]-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One potential direction is the further exploration of this compound as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Another potential direction is the further exploration of the mechanism of action of this compound and its effect on the regulation of various neurotransmitters. Additionally, the development of more efficient and cost-effective synthesis methods for this compound may also be a future direction for research.
Métodos De Síntesis
The synthesis of 3-[(2-Fluorobenzyl)thio]-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves a multi-step reaction process. The first step involves the reaction of 2-fluorobenzyl chloride with sodium thiolate to form 2-fluorobenzyl thiol. The second step involves the reaction of 2-fluorobenzyl thiol with 2-methoxyphenyl isocyanate to form the intermediate product. The final step involves the reaction of the intermediate product with 1,2,4-triazin-3-one to form the final product.
Aplicaciones Científicas De Investigación
The compound 3-[(2-Fluorobenzyl)thio]-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has shown potential applications in various scientific research fields. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. In pharmacology, this compound has been studied for its potential as a modulator of various biological targets, including GABA receptors and dopamine receptors.
Propiedades
Fórmula molecular |
C24H19FN4O2S |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
3-[(2-fluorophenyl)methylsulfanyl]-6-(2-methoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C24H19FN4O2S/c1-30-20-13-7-4-10-17(20)22-26-19-12-6-3-9-16(19)21-23(31-22)27-24(29-28-21)32-14-15-8-2-5-11-18(15)25/h2-13,22,26H,14H2,1H3 |
Clave InChI |
PTFLXCZBFRMDJN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5F |
SMILES canónico |
COC1=CC=CC=C1C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(butylsulfanyl)-6-[5-(4-fluorophenyl)furan-2-yl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308245.png)

methyl]quinolin-8-ol](/img/structure/B308248.png)
![ethyl 4-[[(5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(4-ethoxycarbonylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B308249.png)
![ethyl 4-(5-(5,7-dibromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazolidin-3-yl)benzoate](/img/structure/B308250.png)
![N,N-diethyl-4-{3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}aniline](/img/structure/B308251.png)
![2-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-methoxy-6-nitrophenyl acetate](/img/structure/B308252.png)
![1-[3-(butylsulfanyl)-6-(2-ethoxy-5-nitrophenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308254.png)
![ethyl 4-(2-{[4-(ethoxycarbonyl)phenyl]imino}-5-{5-nitro-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-1,3-thiazolidin-3-yl)benzoate](/img/structure/B308255.png)
![6-{2-Nitrophenyl}-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308258.png)
![6-{4-Nitrophenyl}-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308259.png)

![2-[2-(2-Chlorobenzyloxy)styryl]-8-quinolinol](/img/structure/B308264.png)
![6-(2-Chloro-4,5-diethoxyphenyl)-3-[(2-fluorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308265.png)